molecular formula C19H21N5O2S B2548762 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-3-carboxamide CAS No. 1396687-09-4

1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-3-carboxamide

Cat. No. B2548762
CAS RN: 1396687-09-4
M. Wt: 383.47
InChI Key: UXMSNIXPROYORW-UHFFFAOYSA-N
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Description

The compound "1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-3-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as piperidine carboxamides, which are of interest due to their biological activities. For instance, piperidine-4-carboxamides have been identified as inhibitors of soluble epoxide hydrolase, with the triazine heterocycle being a critical functional group for high potency and selectivity . Another paper discusses 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as a new class of antiproliferative agents acting as tubulin inhibitors . These findings suggest that the compound may also exhibit significant biological activity, potentially as an enzyme inhibitor or antiproliferative agent.

Synthesis Analysis

The synthesis of related compounds involves high-throughput screening and lead optimization. For example, the discovery of soluble epoxide hydrolase inhibitors involved encoded library technology and optimization of the phenyl group substitution to reduce clearance and improve oral exposure . Although the exact synthesis of the compound is not detailed, similar strategies could be employed, such as using a strained bicyclic substrate like 3,6-dihydro-1,2-oxazine in domino metathesis to access complex scaffolds .

Molecular Structure Analysis

The molecular structure of piperidine carboxamides is crucial for their biological activity. The presence of a triazine heterocycle enhances potency and selectivity, as seen in the soluble epoxide hydrolase inhibitors . Similarly, the oxadiazolyl group in the antiproliferative piperidine carboxamides is essential for their action as tubulin inhibitors . The compound likely has a complex structure with multiple heterocycles that could interact with biological targets in a specific manner.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of piperidine carboxamides are diverse. For instance, domino metathesis has been used to transform strained bicyclic substrates into versatile scaffolds . The reactivity of such compounds can be further manipulated through selective oxidation or reduction, providing access to a variety of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-3-carboxamide" are not explicitly discussed in the provided papers, related compounds exhibit properties that are conducive to biological activity. For example, the optimization of phenyl group substitution in piperidine-4-carboxamides was important for reducing clearance and establishing good oral exposure . These properties are critical for the development of therapeutic agents and suggest that the compound may also be optimized for desirable pharmacokinetic and pharmacodynamic profiles.

properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-12-20-15-10-14(5-6-16(15)27-12)21-19(26)13-4-3-9-24(11-13)17-7-8-18(25)23(2)22-17/h5-8,10,13H,3-4,9,11H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMSNIXPROYORW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3CCCN(C3)C4=NN(C(=O)C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-3-carboxamide

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